1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester
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Overview
Description
1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique substituents, including a formyl group at the 5-position and ester groups at the 1- and 2-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester typically involves multi-step organic reactions. One common method involves the oxidation of pyrrole derivatives to introduce the formyl group, followed by esterification reactions to attach the tert-butyl and ethyl ester groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Conversion to 1H-Pyrrole-1,2,5-tricarboxylic acid derivatives.
Reduction: Formation of 1H-Pyrrole-1,2-dicarboxylic acid, 5-hydroxymethyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dicarboxylic acid: Lacks the formyl and ester groups, making it less reactive in certain chemical reactions.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid:
5-Formyl-1H-pyrrole-2-carboxylic acid: Similar formyl group but different ester substituents, affecting its reactivity and solubility
Uniqueness
The presence of both formyl and ester groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(3,3-dimethylbutoxycarbonyl)-5-formylpyrrole-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)6-7-19-11(16)10-5-4-9(8-15)14(10)12(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
InChI Key |
MVKLBOXROGSOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)C1=CC=C(N1C(=O)O)C=O |
Origin of Product |
United States |
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